Structural Differentiation from the Closest Mono-Substituted and Regioisomeric Analogs
The target compound is differentiated from mono-substituted precursors and regioisomers by its specific molecular formula and connectivity. The synthetic precursor, 1-[2-(4-methoxyphenyl)ethyl]piperazine (CAS 55455-94-2, C13H20N2O, MW: 220.31 g/mol), lacks the phenethyl group on the second piperazine nitrogen, resulting in an incomplete scaffold . A closely related regioisomer, 1-(2-methoxyphenyl)-4-(2-phenylethyl)piperazine (CAS 144146-62-3), exhibits an ortho-methoxy substitution instead of the para-substitution of the target compound, which can lead to different physical properties and potentially distinct biological interactions .
| Evidence Dimension | Structural Identity and Molecular Connectivity |
|---|---|
| Target Compound Data | C20H26N2O; MW: 310.4 g/mol; para-methoxy substitution on the phenethyl group; symmetrical disubstitution |
| Comparator Or Baseline | Precursor: C13H20N2O (MW: 220.31 g/mol). Regioisomer: ortho-methoxy substituted analog |
| Quantified Difference | The target compound has a 41% higher molecular weight than the mono-substituted precursor. Versus the regioisomer, the only difference is the para vs. ortho position of the methoxy group. |
| Conditions | Chemical structure comparison based on published identifiers. |
Why This Matters
This confirms the compound's unique connectivity, which is critical for applications like patent protection, metabolite identification, and ensuring experimental reproducibility.
